molecular formula C20H24O5 B12531840 3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde CAS No. 656810-14-9

3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde

Cat. No.: B12531840
CAS No.: 656810-14-9
M. Wt: 344.4 g/mol
InChI Key: MFFMGKCCUOCXPH-UHFFFAOYSA-N
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Description

3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde is an organic compound with a complex structure, characterized by multiple ether linkages and a benzaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed

    Oxidation: 3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzoic acid.

    Reduction: 3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of multiple ether linkages and the aldehyde group can influence its reactivity and interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde is unique due to the presence of multiple ether linkages and the combination of methoxy and phenoxy groups. This structural complexity can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

656810-14-9

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

3-methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde

InChI

InChI=1S/C20H24O5/c1-22-20-15-17(16-21)9-10-19(20)25-14-6-12-23-11-5-13-24-18-7-3-2-4-8-18/h2-4,7-10,15-16H,5-6,11-14H2,1H3

InChI Key

MFFMGKCCUOCXPH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCOCCCOC2=CC=CC=C2

Origin of Product

United States

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